molecular formula C14H15N3O3S B2940847 Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate CAS No. 313273-82-4

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate

Cat. No. B2940847
CAS RN: 313273-82-4
M. Wt: 305.35
InChI Key: FBIPCFCMKIYQJC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate is a compound that belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are significant due to their diverse biological activities, such as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate is characterized by the presence of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The specific orientation of the thiazole ring towards the target site can be influenced by the substituents at position-2 and -4 .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate and its derivatives have been synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, UV–Vis, and SC-XRD. The synthesis process involves specific reactions that yield these compounds, which are then characterized to confirm their structure and properties. Computational studies using Density Functional Theory (DFT) have been employed to understand the molecule's geometry, electronic transitions, and nonlinear optical (NLO) properties, revealing significant NLO character and suggesting potential applications in technology due to their charge transfer capabilities (Haroon et al., 2019).

Antileukemic Activity

Compounds related to ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate have been studied for their antileukemic activity. Research indicates that derivatives containing specific structural units exhibit activity against leukemia P-388 tumor systems in mice. This suggests the potential of ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate derivatives in cancer therapy (Zee-Cheng & Cheng, 1979).

Antitumor Activity

Several ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which are closely related to ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate, have been synthesized and tested for in vitro antitumor activity. These compounds demonstrated potential anticancer activity against various human tumor cell lines, highlighting the importance of ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate derivatives in developing new anticancer agents (El-Subbagh et al., 1999).

Corrosion Inhibition

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate derivatives have been evaluated as corrosion inhibitors, particularly in the context of industrial applications. Studies show that these compounds can significantly inhibit corrosion on metal surfaces, offering a protective layer that prevents degradation. This application is essential for extending the lifespan of metal components in various industrial processes (Dohare et al., 2017).

properties

IUPAC Name

ethyl 2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-20-12(18)11-8-21-14(16-11)17-13(19)15-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIPCFCMKIYQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(m-tolyl)ureido)thiazole-4-carboxylate

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